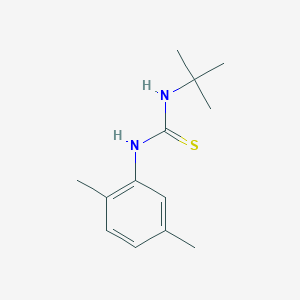

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea is an organic compound with the molecular formula C13H20N2S. It is a thiourea derivative, characterized by the presence of a tert-butyl group and a dimethylphenyl group attached to the thiourea core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with tert-butylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like nitric acid (for nitration) and halogens (for halogenation) are employed.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Organic Reactions

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea serves as a versatile reagent in organic synthesis. It is utilized for synthesizing more complex organic molecules through various chemical reactions. The synthesis typically involves the reaction between 2,5-dimethylphenyl isothiocyanate and tert-butylamine under mild conditions, often using solvents like dichloromethane or ethanol at room temperature.

Mechanistic Insights

The compound's mechanism of action is hypothesized based on structural similarities to diafenthiuron, a known pesticide. This similarity suggests potential interactions with biological systems that could be exploited in synthetic pathways. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .

Biological Research

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown its effectiveness against various bacterial strains including Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Antifungal Activity

In addition to antibacterial properties, the compound has also been investigated for antifungal activity. Preliminary studies suggest it may inhibit the growth of certain fungi, although further research is necessary to fully elucidate its antifungal mechanisms and effectiveness.

Antioxidant Properties

Thiourea derivatives, including this compound, have shown promising antioxidant activity. These compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems .

Anticancer Potential

Emerging evidence suggests that thiourea derivatives may possess anticancer properties. Studies have indicated that these compounds can target specific molecular pathways involved in cancer development, with IC50 values ranging from 3 to 14 µM against various cancer cell lines. This highlights their potential as therapeutic agents in oncology .

Mécanisme D'action

The mechanism of action of 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparaison Avec Des Composés Similaires

- 1-Butyl-3-[(2,5-dimethylphenyl)methylideneamino]thiourea

- 1-Tert-butyl-3,5-dimethylbenzene

Comparison: 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of both tert-butyl and dimethylphenyl groups, which confer distinct steric and electronic properties. These features differentiate it from similar compounds and influence its reactivity and applications .

Activité Biologique

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea (CAS No. 326013-95-0) is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their potential pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

This compound features a tert-butyl group and a 2,5-dimethylphenyl group attached to the thiourea moiety. Its structural formula can be represented as:

This unique structure contributes to its biological activity through various mechanisms of action.

Anticancer Activity

Research has indicated that thiourea derivatives exhibit significant anticancer properties. A study evaluating various thiourea compounds found that certain derivatives displayed cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal cancer) and MIA-PaCa-2 (pancreatic cancer). Although specific data on this compound is limited, its structural similarity to other active thioureas suggests potential efficacy against cancer cells .

Antimicrobial Activity

Thioureas are also recognized for their antimicrobial properties. A comprehensive review highlighted the broad spectrum of activity exhibited by thiourea derivatives against various bacterial strains. While specific studies on this compound are lacking, its classification within the thiourea family implies potential effectiveness in combating microbial infections .

Antioxidant Properties

The antioxidant capacity of thioureas has been documented in several studies. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases. Preliminary assessments suggest that this compound may possess similar antioxidant properties due to its ability to stabilize free radicals .

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Thioureas can inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds can influence cellular signaling pathways related to apoptosis and inflammation.

- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cancerous or microbial cells, altering their function and leading to cell death or growth inhibition .

Case Studies

- Anticancer Study : A study involving a series of thiourea derivatives demonstrated that some exhibited significant cytotoxicity against HCT-116 cells. The mechanism was attributed to the induction of apoptosis through ROS generation .

- Antimicrobial Evaluation : In vitro tests showed that certain thioureas had potent antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific results for this compound were not reported, the overall trend indicates promising antimicrobial potential .

Propriétés

IUPAC Name |

1-tert-butyl-3-(2,5-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c1-9-6-7-10(2)11(8-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGSWRSPXDEDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.